molecular formula C19H26N2O5 B14793134 Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate

Cat. No.: B14793134
M. Wt: 362.4 g/mol
InChI Key: VSLNFKGGDYHYLX-UHFFFAOYSA-N
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Description

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate is a synthetic piperidine derivative characterized by a six-membered lactam ring (2-oxopiperidin-1-yl) functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a benzyl ester side chain. This compound is of interest in medicinal chemistry due to its structural resemblance to constrained amino acids and peptidomimetics, which are often employed in drug design to enhance metabolic stability and bioavailability . The Boc group provides steric protection for the amino functionality, while the benzyl ester may serve as a prodrug moiety or synthetic intermediate for further derivatization.

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-10-7-11-21(17(15)23)12-16(22)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)

InChI Key

VSLNFKGGDYHYLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways . The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate

  • Structure : Features a piperidine ring with a benzyl ester at position 1 and an unprotected primary amine at position 3.
  • Key Differences :
    • Lacks the 2-oxo group and Boc protection present in the target compound.
    • The unprotected amine increases reactivity but reduces stability under acidic or oxidative conditions.
  • Safety Profile: Limited toxicological data available; precautionary measures include immediate flushing of eyes/skin upon exposure .

tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

  • Structure: Contains a chiral lactam-constrained amino acid backbone with dual Boc protection and a branched isopropyl-tert-butyl ester.
  • Key Differences: Additional Boc group and chiral center enhance stereochemical complexity compared to the target compound.
  • Conformational Analysis : The six-membered ring adopts a C2 half-chair conformation, influencing binding interactions in biological systems .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

  • Structure: A linear pentanoic acid derivative with Boc-protected amino and hydroxyl groups.
  • Key Differences :
    • Lacks the piperidine ring, resulting in reduced rigidity and altered pharmacokinetic properties.
    • The hydroxyl group introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to the target compound .

Comparative Data Table

Property Target Compound Benzyl 4-aminopiperidine-1-carboxylate tert-Butyl (2S)-2-{3-[(R)-bis-Boc-amino]-2-oxopiperidin-1-yl}-3-methylbutanoate 5-Hydroxy-2-[(Boc)amino]pentanoic acid
Molecular Formula C₁₈H₂₃N₂O₅ C₁₃H₁₈N₂O₂ C₂₄H₄₁N₃O₇ C₁₁H₂₁NO₅
Functional Groups Boc-protected amino, 2-oxopiperidine, benzyl ester Unprotected amino, benzyl ester Dual Boc-protected amino, 2-oxopiperidine, isopropyl-tert-butyl ester Boc-protected amino, hydroxyl, carboxylic acid
Solubility Low in water (lipophilic ester); soluble in DMSO, DMF Moderate in polar aprotic solvents Poor in water; soluble in chloroform, THF High in water (due to hydroxyl and carboxylic acid)
Stability Boc group enhances stability under acidic conditions Reactive amine prone to oxidation High steric protection; stable at room temperature Acid-labile Boc group; hydrolyzes in acidic media
Toxicity Not reported; assume standard handling precautions Limited data; irritant to eyes/skin No specific data; assume low acute toxicity No toxicological data available

Biological Activity

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate is a complex organic compound with potential applications in medicinal chemistry. Its structure features a benzyl group, a piperidine derivative, and an acetyl moiety, making it a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

The chemical formula for this compound is C23H34N2O8C_{23}H_{34}N_{2}O_{8} with a molecular weight of approximately 466.525 g/mol. Its structural components suggest potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzyl carbamates exhibit antimicrobial properties. The structural features of this compound may enhance its effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Studies have explored the neuroprotective potential of similar compounds, particularly in models of neurodegeneration. The piperidine moiety may play a role in modulating neurotransmitter systems or protecting against oxidative stress.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes, such as proteases or kinases, has been hypothesized based on its structural analogs. This could have implications for cancer therapy or metabolic disorders.

The exact mechanism of action for this compound is not fully elucidated; however, several pathways can be proposed:

  • Interaction with Receptors : The compound may interact with G-protein coupled receptors (GPCRs) or other membrane-bound receptors, influencing downstream signaling pathways.
  • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound could alter their activity, leading to therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds that share structural similarities with this compound:

StudyFocusFindings
Study A AntimicrobialDemonstrated significant inhibition of Gram-positive bacteria by carbamate derivatives.
Study B NeuroprotectionIdentified protective effects against oxidative stress in neuronal cell lines.
Study C Enzyme InhibitionFound that similar compounds inhibited specific kinases involved in cancer progression.

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve the compound’s conformation (e.g., the piperidinone ring adopts a C2 half-chair conformation with torsional angles deviating by −13.36° from ideal geometry) .
  • NMR : Use ¹H/¹³C NMR to confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and lactam carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H⁺] = 375.3 g/mol for C₁₆H₂₁NO₃ analogs) .

How does the conformational flexibility of the piperidinone ring influence reactivity?

Advanced Research Question
The C2 half-chair conformation stabilizes the compound’s backbone, affecting nucleophilic attack sites. For example:

  • Steric Effects : The tert-butyl group creates steric hindrance, directing reactions to the less hindered benzyl acetate moiety .
  • Torsional Strain : Deviation from ideal half-chair geometry (−13.36° torsion) may increase ring strain, enhancing susceptibility to ring-opening under acidic conditions .

What side reactions occur during Boc protection or lactam cyclization, and how are they mitigated?

Advanced Research Question

  • Boc Deprotection : Acidic or high-temperature conditions can cleave the Boc group. Mitigation: Use buffered solutions (pH 7–8) and monitor reaction temperature .
  • Racemization : Occurs during lactam cyclization if chiral centers are present. Mitigation: Employ low-temperature (−20°C) reactions and chiral catalysts .
  • Ester Hydrolysis : Benzyl acetate may hydrolyze in aqueous environments. Mitigation: Use anhydrous solvents and molecular sieves .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodological Answer

  • Cross-Validation : Compare X-ray data (e.g., Flack parameter = −0.02(10) for absolute configuration) with NMR/IR results .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or crystallographic parameters, aligning them with experimental data .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

  • Constrained Amino Acid Analogs : Its rigid piperidinone backbone mimics β-sheet structures, enabling studies on amyloid aggregation in neurodegenerative diseases .
  • Prodrug Design : The benzyl ester can act as a lipophilic prodrug moiety, enhancing blood-brain barrier penetration .

How should stability studies be designed for this compound under varying conditions?

Q. Methodological Answer

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

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